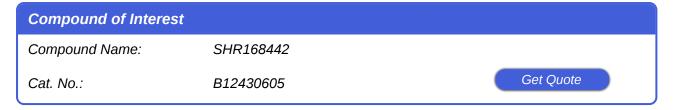


An In-depth Technical Guide on the Selectivity Profile of SHR168442

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **SHR168442**, a novel Retinoic Acid Receptor-Related Orphan Receptor y (RORy) antagonist. The document details its inhibitory activity, off-target screening, and the experimental methodologies used for its characterization, offering valuable insights for professionals in drug development and related scientific fields.

Introduction to SHR168442

SHR168442 is a potent and selective RORy antagonist developed for the topical treatment of mild to moderate psoriasis.[1][2][3] As a key regulator of T helper 17 (Th17) cell differentiation and function, RORy plays a crucial role in the inflammatory cascade, particularly through the modulation of Interleukin-17 (IL-17) production.[4][5][6] By inhibiting RORy, SHR168442 effectively suppresses the transcription of the IL-17 gene, leading to a reduction in IL-17 cytokine secretion and thereby mitigating psoriatic inflammation.[1][2][4] This compound was designed for skin-restricted exposure to minimize systemic side effects.[1][3]

Quantitative Selectivity Profile

The selectivity of **SHR168442** has been rigorously evaluated through a series of in vitro assays. The following tables summarize the quantitative data on its inhibitory potency against its primary target, RORy, and its selectivity against a related nuclear receptor, ROR α , as well as a broader panel of off-target proteins.



Table 1: In Vitro Potency of SHR168442

Target/Assay	Species	IC50 (nM)	Notes
RORy Transcriptional Activity	Human	15 ± 9	Nuclear reporter assay.[1][4]
IL-17 Secretion Inhibition	Human	20	Measured in Peripheral Blood Mononuclear Cells (PBMCs).[1][4][7]
IL-17 Secretion Inhibition	Mouse	54 ± 12	Measured in splenocytes.[1][2]
RORy Modulation	Human	35	General RORy modulation.[8]

Table 2: Selectivity Against RORα

Target	Species	Activity	Concentration
RORα Reporter Activity	Not Specified	Little to no effect	Up to 10,000 nM

This high degree of selectivity for ROR γ over ROR α is a critical attribute for minimizing potential off-target effects.[1]

Table 3: Off-Target Liability Assessment (SAFETYscan47 Panel)

Panel	Number of Targets	Concentration Tested	Result
SAFETYscan47	47	3 μΜ	Inhibition of all targets was below 50%.[1]

The SAFETYscan47 panel is a compilation of targets recommended by major pharmaceutical companies to assess potential off-target activities of drug candidates.[1] The results indicate a



high degree of selectivity for SHR168442 at a therapeutically relevant concentration.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

This biochemical assay was employed to assess the direct interaction of **SHR168442** with the RORy ligand-binding domain (LBD).

• Principle: The assay measures the disruption of the interaction between the RORy LBD and a labeled coactivator peptide. The RORy LBD is tagged with GST, which is then labeled with a terbium (Tb)-anti-GST antibody. A fluorescein-labeled coactivator peptide binds to the LBD. In the absence of an inhibitor, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the fluorescein acceptor. An antagonist, such as SHR168442, binds to the LBD, causing a conformational change that reduces the affinity for the coactivator peptide, leading to a decrease in the FRET signal.[1][2]

Procedure:

- The GST-tagged RORy LBD is incubated with the Tb-anti-GST antibody.
- The fluorescein-labeled coactivator peptide and varying concentrations of SHR168442 are added to the mixture.
- After an incubation period, the Time-Resolved FRET (TR-FRET) signal is measured.
- The IC50 value is determined by plotting the dose-response curve of SHR168442
 concentration versus the inhibition of the FRET signal.[1][2]

This cell-based assay was used to determine the functional antagonism of **SHR168442** on RORy-mediated gene transcription and its selectivity over ROR α .

 Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing ROR response elements (ROREs). Cells are engineered to express both the ROR receptor (γ or α) and this reporter construct. Activation of the ROR receptor leads to the expression of the reporter gene. An antagonist will inhibit this process, resulting in a reduced reporter signal.



Procedure:

- HEK293T cells are co-transfected with plasmids expressing the RORy or RORα receptor and the corresponding luciferase reporter construct.
- The transfected cells are then treated with varying concentrations of SHR168442.
- After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- The IC50 value for RORy inhibition is calculated from the dose-response curve. For selectivity, the activity against RORα is measured at a high concentration (up to 10,000 nM).[1] Ursolic acid and all-trans-retinoic acid (ATRA) were used as positive controls for the RORγ and RORα assays, respectively.[1][2]

This assay quantifies the inhibitory effect of **SHR168442** on the production of the key proinflammatory cytokine, IL-17.

- Principle: This assay measures the amount of IL-17 secreted by immune cells (human PBMCs or differentiated mouse Th17 cells) in the presence of an inhibitor.
- Procedure:
 - Human PBMCs:
 - Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors.
 - The cells are stimulated to produce IL-17.
 - The stimulated cells are then treated with different concentrations of SHR168442.
 - After 72 hours of incubation, the cell culture supernatant is collected.[1]
 - The concentration of IL-17 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
 - The IC50 value is determined from the dose-response curve.[1]

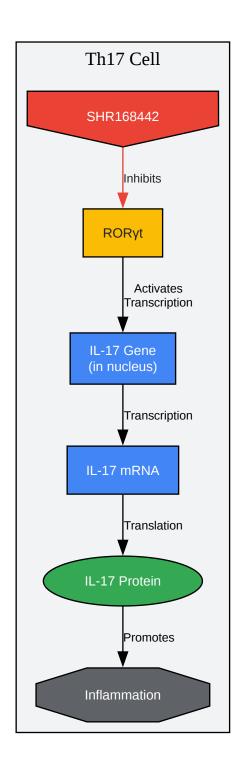


- Mouse Splenocytes:
 - Spleen cells are harvested from mice.
 - The cells are cultured under conditions that promote differentiation into Th17 cells using a Th17 cell differentiation kit.[1]
 - The differentiating cells are treated with varying concentrations of SHR168442.
 - After 72 hours, the supernatant is collected, and the IL-17 concentration is quantified.[1]
 - The IC50 value is calculated.[1]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows associated with the characterization of **SHR168442**.

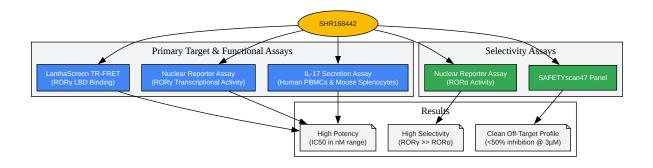




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Caption: Mechanism of action of SHR168442 in Th17 cells.





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Caption: Experimental workflow for **SHR168442** selectivity profiling.

Conclusion

SHR168442 demonstrates a highly potent and selective inhibitory profile against RORy. The comprehensive in vitro characterization, including direct binding, functional antagonism, and broad off-target screening, confirms its specificity. These findings, coupled with its skin-restricted pharmacokinetic properties, underscore its potential as a targeted topical therapeutic for inflammatory skin conditions such as psoriasis. The detailed methodologies provided herein serve as a valuable resource for researchers engaged in the preclinical assessment of novel therapeutic agents.

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